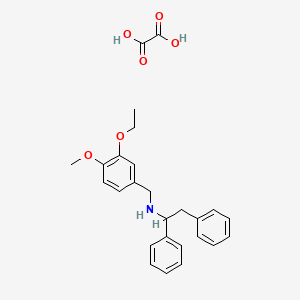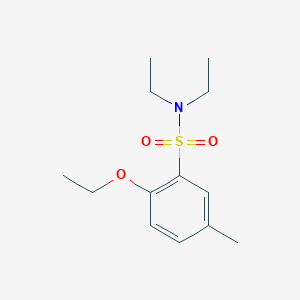
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine (CPDT) is a chemical compound that has been extensively studied for its potential applications in various fields of science. CPDT belongs to the class of triazine derivatives and has a unique structure that makes it an attractive candidate for research in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been extensively studied for its potential applications in various fields of science. In the field of chemistry, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been used as a ligand for the synthesis of metal complexes. In the field of biochemistry, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been used as a fluorescent probe for the detection of DNA and RNA. In the field of pharmacology, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been studied for its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine is not fully understood. However, it is believed that 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine exerts its effects by inhibiting the activity of enzymes involved in DNA synthesis and cell division. 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine inhibits the growth of cancer cells and induces apoptosis. 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have shown that 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine reduces tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has several advantages for lab experiments. It is easy to synthesize and has a unique structure that makes it an attractive candidate for research. However, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine can also be toxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine. One area of research is the development of 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine-based fluorescent probes for the detection of DNA and RNA. Another area of research is the development of 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine-based metal complexes for use in catalysis. 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine also has potential as an anti-cancer agent, and future research could focus on optimizing its efficacy and reducing toxicity. Finally, 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine could be studied for its potential as an anti-inflammatory and antioxidant agent.
Synthesis Methods
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine can be synthesized using various methods, including the reaction of 3-mercapto-5,6-diphenyl-1,2,4-triazine with cyclopentanone in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism to produce 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine. Other methods of synthesis include the reaction of 3,5-diphenyl-1,2,4-triazine-6-thiol with cyclopentanone in the presence of a catalyst.
properties
IUPAC Name |
3-cyclopentylsulfanyl-5,6-diphenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)22-23-20(21-18)24-17-13-7-8-14-17/h1-6,9-12,17H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLTAXEBGZEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylsulfanyl)-5,6-diphenyl-1,2,4-triazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5038488.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5038496.png)


![3-[(4-phenoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5038527.png)
![1-(1,3-benzodioxol-5-yloxy)-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B5038533.png)
![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)
![N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5038559.png)
![methyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5038565.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5038576.png)

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5038585.png)

![1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine](/img/structure/B5038608.png)